molecular formula C18H19N3O3S2 B2507999 N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide CAS No. 1396766-89-4

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide

Cat. No.: B2507999
CAS No.: 1396766-89-4
M. Wt: 389.49
InChI Key: UKGBLKOLUKBHSJ-UHFFFAOYSA-N
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Description

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a benzenesulfonamide group

Biochemical Analysis

Biochemical Properties

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors involved in cell signaling pathways. The compound’s thiophene ring is known to exhibit kinase inhibition, which can modulate various cellular processes . Additionally, the oxadiazole moiety can interact with microbial enzymes, leading to antimicrobial effects . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. The compound has been shown to affect cell signaling pathways by inhibiting specific kinases, leading to altered cellular responses . It also impacts gene expression by modulating transcription factors and other regulatory proteins. Furthermore, the compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes and receptors, leading to inhibition or activation of their activity. For instance, the thiophene ring can bind to kinase active sites, inhibiting their function and thereby modulating downstream signaling pathways . The oxadiazole moiety can interact with microbial enzymes, leading to antimicrobial effects by disrupting essential biochemical processes within the microbes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with metabolic enzymes, influencing the levels of metabolites and the overall metabolic flux within the cell . These interactions can lead to changes in the concentration of key metabolites, affecting cellular function and homeostasis . The compound’s metabolism may also involve specific cofactors that facilitate its biochemical transformations.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity . These transport and distribution mechanisms are essential for the compound’s therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target enzymes and proteins, thereby modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications.

Properties

IUPAC Name

N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c22-26(23,15-7-3-1-4-8-15)21-18(10-5-2-6-11-18)17-19-16(20-24-17)14-9-12-25-13-14/h1,3-4,7-9,12-13,21H,2,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGBLKOLUKBHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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